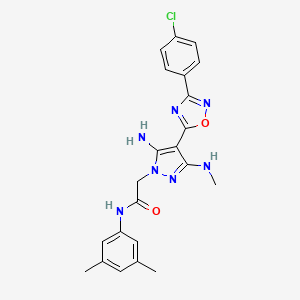

![molecular formula C19H16Cl2N2O3S B2921259 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate CAS No. 952977-09-2](/img/structure/B2921259.png)

2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

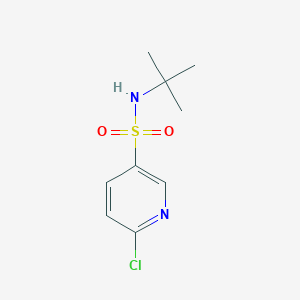

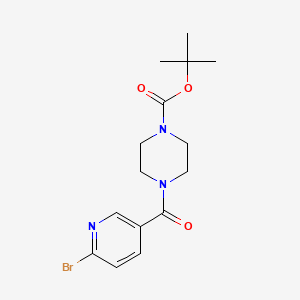

The compound “2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate” is a complex organic molecule that contains several functional groups and rings. It includes a pyrrolidine ring, a benzothiazole ring, and a dichlorophenoxy group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring attached to a benzothiazole ring via a single bond at the 2-position of the benzothiazole . The benzothiazole ring would also have an acetate group attached to it at the 6-position, which is further connected to a 2,4-dichlorophenoxy group .Scientific Research Applications

Synthesis and Biological Activity

Antibacterial and Antimycobacterial Activity : A study demonstrated a facile approach to synthesize highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks showing significant antibacterial and antimycobacterial activities. This synthesis involves the reaction of racemic or enantiomerically enriched pyrrolidines with benzoylisothiocyanate, followed by a sequential reaction with alpha-bromo ketones, yielding products with good selectivity and yield (Belveren et al., 2017).

Antimicrobial and Antioxidant Activity : Novel pyridine and fused pyridine derivatives have been prepared and shown to exhibit antimicrobial and antioxidant activities. These compounds were synthesized starting from specific pyridine-3-carbonitrile derivatives, demonstrating moderate to good binding energies towards GlcN-6-P synthase, a target protein for these activities (Flefel et al., 2018).

Material Science Applications

Electrochromic Materials : Thiadiazolo[3,4-c]pyridine, an analog of benzothiadiazole, has been explored as a novel electron acceptor for developing fast-switching green electrochromic polymers with low bandgap. These materials exhibit favorable redox activity, stability, and very fast switching times, indicating potential for various electrochromic applications (Ming et al., 2015).

Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Inhibitors : Investigation into the structure-activity relationships of PI3Kα and mTOR inhibitors led to the development of compounds with improved metabolic stability. These efforts aim to reduce or eliminate metabolic deacetylation observed in similar compounds, contributing to the development of more stable therapeutic agents (Stec et al., 2011).

Future Directions

properties

IUPAC Name |

(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 2-(2,4-dichlorophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O3S/c20-12-3-6-16(14(21)9-12)25-11-18(24)26-13-4-5-15-17(10-13)27-19(22-15)23-7-1-2-8-23/h3-6,9-10H,1-2,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPDMMOBDHODSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2921182.png)

![Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate](/img/structure/B2921183.png)

![N-(4-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2921186.png)

![N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide](/img/structure/B2921188.png)

![2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one](/img/structure/B2921190.png)